molecular formula C18H14Cl2O4 B2936827 Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307551-96-8

Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2936827
CAS No.: 307551-96-8
M. Wt: 365.21
InChI Key: YLWFOLXAWACAOI-UHFFFAOYSA-N
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Description

Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound characterized by its benzofuran core structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-(2,4-dichlorophenyl)methoxy-3-carboxylic acid derivatives under acidic conditions. Subsequent methylation of the carboxyl group completes the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure efficiency and yield. The process may also include purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzofurans or phenols.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and anticancer studies.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and infectious diseases.

Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism by which Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activity.

Comparison with Similar Compounds

  • Bifenox: Another compound with a similar structure, used as a herbicide.

  • Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate:

Properties

IUPAC Name

methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2O4/c1-10-17(18(21)22-2)14-8-13(5-6-16(14)24-10)23-9-11-3-4-12(19)7-15(11)20/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWFOLXAWACAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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